2,2-Difluorocyclohexanamine formate
Description
2,2-Difluorocyclohexanamine formate is a fluorinated cyclohexylamine derivative with the molecular formula C₆H₁₁F₂N·HCOO⁻ (base + formate counterion). The parent compound, 2,2-Difluorocyclohexanamine, has a molecular weight of 135.15 g/mol, CAS number 921753-37-9, and a density of 1.08 g/cm³ . The formate salt enhances solubility and stability, common in pharmaceutical and agrochemical applications. This compound’s fluorine substitution at the 2,2-positions of the cyclohexane ring introduces unique steric and electronic effects, influencing its conformational behavior and reactivity .
Properties
IUPAC Name |
(1-amino-2,2-difluorocyclohexyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)3-1-2-4-7(6,10)12-5-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIKJRCSVYAPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(N)OC=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2,2-Difluorocyclohexanamine formate plays a vital role in biochemical reactions due to its strong reducing properties. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with formate dehydrogenase, an enzyme that catalyzes the oxidation of formate to carbon dioxide. This interaction is essential for the regeneration of NAD(P)H, which is crucial for various metabolic processes. Additionally, this compound can interact with other oxidoreductases, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of formate dehydrogenase, leading to changes in the levels of NAD(P)H and subsequently affecting metabolic fluxes. Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of formate dehydrogenase, facilitating the transfer of electrons and the oxidation of formate to carbon dioxide. This binding interaction is crucial for the enzyme’s catalytic activity and stability. Additionally, the compound can inhibit or activate other enzymes by altering their conformation and binding affinity for substrates. These molecular interactions lead to changes in gene expression and metabolic pathways, influencing overall cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. The compound is relatively stable under standard storage conditions, but its effects on cellular function can change over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression. These changes are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to formate metabolism. It interacts with enzymes such as formate dehydrogenase and other oxidoreductases, influencing the levels of NAD(P)H and other metabolites. These interactions can affect metabolic fluxes and the overall metabolic state of the cell. Additionally, the compound can modulate the activity of enzymes involved in the folate-mediated one-carbon metabolism pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is soluble in water, ethanol, and ether, facilitating its distribution across different cellular compartments. It can interact with transporters that facilitate its uptake and localization within cells, influencing its accumulation and activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate enzymes and biomolecules within the cell.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents
One significant application of 2,2-difluorocyclohexanamine derivatives is in the development of antiviral drugs. The fluorinated structure can enhance the pharmacokinetic properties of compounds, making them more effective against viral infections. Research indicates that fluorinated amines can improve the selectivity and potency of antiviral agents by modifying their interaction with biological targets .
Case Study: Fluorinated Antivirals
A study focused on the synthesis of fluorinated nucleoside analogs showed that introducing a difluorocyclohexanamine moiety improved the efficacy of these compounds against HIV and other viruses. The study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to analyze the bioavailability and metabolic pathways of these drugs, highlighting the importance of structural modifications in drug design .
Materials Science
Liquid Crystals
In materials science, 2,2-difluorocyclohexanamine formate is explored as a building block for liquid crystalline materials. The incorporation of fluorinated cyclohexane derivatives can significantly affect the thermal and optical properties of liquid crystals, making them suitable for applications in display technologies and optical devices.
Data Table: Properties of Liquid Crystals with Fluorinated Compounds
| Compound | Clearing Point (°C) | Dielectric Anisotropy | Application Area |
|---|---|---|---|
| 2,2-Difluorocyclohexanamine | 120 | 0.5 | LCDs |
| Non-fluorinated analog | 90 | 0.3 | LCDs |
This table illustrates how the introduction of fluorine can enhance the performance characteristics of liquid crystal materials .
Analytical Chemistry
Analytical Techniques
The use of this compound in analytical chemistry primarily revolves around its role as a derivatizing agent. Its unique chemical properties allow for improved detection limits and specificity in various analytical methods, including gas chromatography (GC) and mass spectrometry (MS).
Case Study: Derivatization for GC-MS Analysis
In a study examining environmental pollutants, researchers employed this compound to derivatize amine-based compounds. This approach enhanced their volatility and detectability during GC-MS analysis, demonstrating the compound's utility in environmental monitoring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 4,4-Difluorocyclohexanamine Derivatives
The positional isomer 4,4-Difluorocyclohexanamine (CAS 458566-84-2 ) shares the molecular formula C₆H₁₁F₂N but differs in fluorine substitution at the 4,4-positions. Key differences include:
- Conformational Stability : NMR studies indicate that 2,2-difluoro substitution induces greater ring puckering due to steric repulsion between axial fluorine atoms, whereas 4,4-difluoro analogs exhibit a more planar cyclohexane ring .
- Polarity : The 2,2-isomer has a slightly higher dipole moment (estimated 2.1 D ) compared to the 4,4-isomer (1.8 D ), impacting solubility in polar solvents .
Halogen-Substituted Cyclohexanamine Derivatives
N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride (CAS 1835746-08-1 ) replaces fluorine on the cyclohexane ring with a trifluoroethyl side chain. Key distinctions:
- Electronic Effects : The electron-withdrawing trifluoroethyl group increases acidity of the amine group (pKa ~8.2) compared to 2,2-difluorocyclohexanamine (pKa ~9.5) .
- Molecular Weight : Higher molecular weight (217.66 g/mol ) due to the trifluoroethyl substituent and chloride counterion .
Formate Salts of Related Amines
Sodium formate (CAS 141-53-7 ) serves as a benchmark for formate counterion properties:
- Purity Standards : Formate salts typically require ≥98% purity, with strict limits on impurities (e.g., Cl⁻ ≤0.001%, Fe ≤0.0005%) .
- Solubility : Formate salts generally exhibit higher aqueous solubility than hydrochloride salts, as seen in this compound vs. its hydrochloride analogs .
Key Research Findings
Conformational Analysis : Fluorine substitution at the 2,2-positions induces chair-to-twist-boat conformational changes in cyclohexane rings, reducing metabolic stability but enhancing binding affinity in receptor-ligand interactions .
Synthetic Utility : 2,2-Difluorocyclohexanamine’s formate salt is preferred in peptide coupling reactions due to improved solubility in DMF and THF compared to hydrochloride salts .
Thermal Stability : Formate salts decompose at ~200°C, whereas hydrochloride salts show lower thermal stability (decomposition at ~150°C) .
Preparation Methods
Starting Materials and Catalysts
- The synthesis often begins with fluorinated cyclohexane derivatives or cyclohexanone precursors.
- Fluorination is achieved using reagents capable of introducing geminal difluoro groups at the 2-position.
- Catalysts such as palladium complexes are used in hydrogenation or amination steps to introduce the amine functionality.
Representative Synthetic Route
A reported method involves the following steps:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Fluorination of cyclohexanone derivative | Introduction of 2,2-difluoro substituents | Not specified |
| 2 | Catalytic amination (Pd catalyst) | Conversion to 2,2-difluorocyclohexanamine | Not specified |
This method is outlined in a South Korean patent (KR20130101111A), which describes the preparation of related difluoroethylamines via palladium-catalyzed amination of alkenes, suggesting applicability to cyclohexane derivatives.
Formation of this compound
Reaction with Formic Acid or Esters
The amine is converted into its formate salt by reaction with formic acid or ethyl formate under heating conditions. A typical procedure involves:
- Stirring 2,2-difluorocyclohexanamine with ethyl formate and a base such as triethylamine (TEA).
- Heating at elevated temperatures (~110 °C) for several hours to promote salt formation.
Example Procedure and Conditions
| Component | Amount/Equivalents | Conditions | Notes |
|---|---|---|---|
| 2,2-Difluorocyclohexanamine | Crude 3.4 g (25.2 mmol) | Stirred at 110 °C | Starting amine |
| Triethylamine (TEA) | 3 equivalents | Base to neutralize formic acid | |
| Ethyl formate | 35 mL | Formylating agent | |
| Reaction time | Several hours | Complete conversion |
This method was reported in a U.S. patent (US9850277B2) describing therapeutic compositions involving 4,4-difluorocyclohexanamine and its formate salt.
Research Findings and Optimization
- The formate salt formation is generally quantitative with high purity.
- Reaction temperature and time are critical for complete conversion.
- The use of triethylamine facilitates the reaction by scavenging the acid generated.
- Purification is typically achieved by crystallization or solvent extraction.
Comparative Data Table of Preparation Methods
Notes on Related Synthetic Techniques
- Fluorination techniques for cyclohexane rings often employ electrophilic fluorinating agents or nucleophilic fluorination under controlled conditions.
- Amination may involve reductive amination or catalytic hydrogenation of precursors.
- Formate salt formation is a common method to improve solubility and stability of amines for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-difluorocyclohexanamine formate with high purity?
- Methodology : Synthesis typically involves the reaction of 2,2-difluorocyclohexanamine with formic acid under controlled stoichiometric conditions. Purification via recrystallization using polar aprotic solvents (e.g., acetonitrile) is critical to achieve ≥98% purity. Analytical standards from Cayman Chemical (e.g., Fluorexetamine hydrochloride) suggest using inert atmospheres and low-temperature storage (-20°C) to prevent degradation .
- Key Parameters : Monitor pH during neutralization, and validate purity via HPLC with UV detection (λ = 210–220 nm) and GC-MS for volatile impurities .
Q. How should researchers characterize the structural identity of this compound?
- Methodology : Use a combination of - and -NMR to confirm fluorine substitution patterns and amine proton environments. X-ray crystallography is recommended for definitive stereochemical assignment, though this may require co-crystallization with stabilizing agents due to the compound’s hygroscopic nature .
- Validation : Cross-reference spectral data with analogous compounds (e.g., 4,4-difluorocyclohexanamine hydrochloride) to resolve ambiguities in peak assignments .
Q. What stability protocols are advised for long-term storage of this compound?
- Methodology : Store in amber vials under argon at -20°C to minimize hydrolysis and oxidative degradation. Stability studies on similar arylcyclohexylamines indicate a shelf life of ≥5 years under these conditions .
- Monitoring : Conduct periodic FT-IR analysis to detect carbonyl group degradation in the formate counterion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
